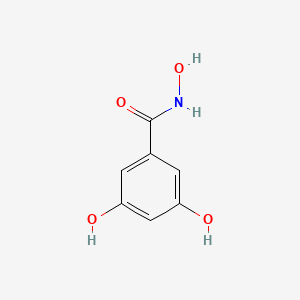

N,3,5-trihydroxybenzamide

Description

Contextualizing N,3,5-Trihydroxybenzamide within Phenolic Amide Research

Phenolic amides are a broad class of naturally occurring and synthetic compounds characterized by a phenolic moiety and an amide functional group. mdpi.commdpi.com These compounds are of significant interest to the scientific community due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. mdpi.commdpi.comtandfonline.com this compound, structurally related to gallic acid, is a key representative of this class. lookchem.com Its three hydroxyl groups on the benzene (B151609) ring and the amide group make it a versatile building block for creating a diverse array of derivatives with tailored properties. lookchem.commdpi.com

The study of phenolic amides is a dynamic field, with ongoing efforts to discover new compounds and elucidate their mechanisms of action. mdpi.comnih.govresearchgate.net Research often focuses on understanding how the number and position of hydroxyl groups, as well as the nature of the substituent on the amide nitrogen, influence the biological activity of the molecule. nih.gov this compound and its isomers, such as 3,4,5-trihydroxybenzamide (B1580935), serve as important models in these investigations. researchgate.net

Overview of Scholarly Interest and Research Trajectories

Scholarly interest in this compound and its analogs has followed a trajectory from fundamental synthesis and characterization to the exploration of a wide range of applications. Initial studies often focused on the synthesis of the core molecule and its simple derivatives. mdpi.comsciencemadness.org For instance, a known method for synthesizing 3,4,5-trihydroxybenzamide, also referred to as "gallamide," involves the reaction of tannic acid with an ammonia (B1221849) solution. sciencemadness.org

Subsequent research has largely been driven by the quest for new therapeutic agents. The structural motif of this compound is found in molecules designed as inhibitors of various enzymes. A notable area of investigation has been its potential as a catechol-O-methyltransferase (COMT) inhibitor, which is relevant for the treatment of Parkinson's disease. nih.gov Bifunctional derivatives of polyhydroxybenzamides have been synthesized and evaluated for their ability to bind to and inhibit COMT. nih.gov

Furthermore, research has expanded to explore the antioxidant and anti-inflammatory potential of this compound derivatives. lookchem.com The ability of the trihydroxybenzoyl moiety to scavenge free radicals is a key aspect of this research. google.com Studies have also investigated the role of these compounds in inhibiting enzymes like 5-lipoxygenase, which is involved in inflammatory pathways. tandfonline.com

More recent research trajectories have ventured into the fields of antiviral and antibacterial drug discovery. Derivatives of 3,4,5-trihydroxybenzamide have been identified as inhibitors of HIV-1 RNase H. google.com Additionally, gallic acid amide derivatives incorporating other heterocyclic structures have shown inhibitory activity against various bacteria. pjps.pk The exploration of these compounds for material science applications, such as their use as dispersants for supercapacitors, represents another modern research avenue.

The following tables provide a summary of key research findings and the properties of this compound and its derivatives.

Table 1: Investigated Applications of this compound and Its Derivatives

| Research Area | Specific Application/Target | Key Findings |

|---|---|---|

| Enzyme Inhibition | Catechol-O-Methyltransferase (COMT) Inhibition | Bifunctional polyhydroxybenzamide derivatives show potent inhibitory action against COMT, with activity dependent on the linker length between the two polyhydroxybenzamide substructures. nih.gov |

| HIV-1 RNase H Inhibition | 3,4,5-trihydroxybenzoic acid derivatives have demonstrated significant inhibitory activity against HIV-1 RNase H. google.com | |

| 5-Lipoxygenase Inhibition | N-substituted 3-nitro-2,4,6-trihydroxybenzamide derivatives have shown potent inhibition of human 5-lipoxygenase. tandfonline.com | |

| Lactoperoxidase Inhibition | N-(sulfathiazole)-3,4,5-trihydroxybenzamide showed effective inhibition against bovine milk lactoperoxidase. mdpi.com | |

| Antioxidant Activity | Free Radical Scavenging | N-(3,4,5-trihydroxybenzoyl)-3,4,5-trihydroxybenzamide exhibits strong DPPH radical scavenging ability, superior to the synthetic antioxidant BHT. google.com |

| Antibacterial Activity | Inhibition of Vibrio harveyi | Gallic acid amide derivatives containing a 1,3,4-thiadiazole (B1197879) moiety have shown inhibitory activity against Vibrio harveyi. pjps.pk |

| Materials Science | Supercapacitor Dispersant | 3,4,5-trihydroxybenzamide has been used as a co-dispersant for MnO₂ and carbon nanotubes in the fabrication of supercapacitor electrodes. |

| Medicinal Chemistry | Metal Chelation | The structure is utilized as a chelating agent for metal ions, with potential applications in treating metal poisoning. lookchem.com |

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇NO₄ |

| Molecular Weight | 169.13 g/mol |

| CAS Number | 30697-84-8 pjps.pk |

| Synonyms | 3,5-Dihydroxybenzohydroxamic acid |

Structure

2D Structure

3D Structure

Properties

CAS No. |

30697-84-8 |

|---|---|

Molecular Formula |

C7H7NO4 |

Molecular Weight |

169.13 g/mol |

IUPAC Name |

N,3,5-trihydroxybenzamide |

InChI |

InChI=1S/C7H7NO4/c9-5-1-4(7(11)8-12)2-6(10)3-5/h1-3,9-10,12H,(H,8,11) |

InChI Key |

OHKFEVMKEGNRCR-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1O)O)C(=O)NO |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C(=O)NO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N,3,5 Trihydroxybenzamide

Targeted Derivatization Strategies for N,3,5-Trihydroxybenzamide Analogs

The this compound (gallamide) scaffold is frequently modified to create analogs with tailored properties. researchgate.netnih.gov Derivatization is a key strategy to modulate factors such as lipophilicity, which can influence a compound's ability to cross biological membranes. researchgate.netnih.gov These modifications are typically achieved by varying the amine component used in the amidation reaction.

A wide array of amines has been used to synthesize diverse libraries of gallamide analogs. These include:

Alkyl and Aryl Amines: Simple amines like p-toluidine (B81030) and p-methoxybenzylamine have been used to create basic analogs. mdpi.com

Amino Acid Esters: Coupling with amino acid esters, such as (R)- and (S)-phenylglycine methyl ester, introduces chirality and peptidic character. mdpi.comnih.gov

Functionalized Amines: Amines bearing other functional groups, like propargylamine (B41283) (containing an alkyne) or O-benzylhydroxylamine, are used to introduce handles for further chemical modification. mdpi.com

Heterocyclic Amines: Piperidine and piperazine (B1678402) derivatives are incorporated to introduce cyclic structures common in pharmaceuticals. google.com

Polyamines: Linear polyamines like 1,6-hexanediamine (B7767898) or spermidine (B129725) have been used to synthesize molecules containing multiple gallamide units linked together. csic.es

Aniline Derivatives: Substituted anilines, such as 2-nitroaniline, are used to generate analogs with varied electronic and structural properties. pjps.pk

The goal of these derivatizations is often to explore structure-activity relationships, for instance, by creating a series of compounds with systematically varied substituents to optimize a specific biological effect. csic.esresearchgate.net

| Amine Moiety for Derivatization | Resulting Analog Structure/Class | Purpose of Derivatization | Reference |

| Phenylglycine methyl ester | Chiral gallamide-amino acid conjugate | To investigate stereospecific interactions and improve efficacy. | mdpi.com |

| 1-Boc-4-aminopiperidine | Piperidinyl-gallamide | Introduction of a heterocyclic scaffold. | google.com |

| 1,6-Hexanediamine | Dimeric gallamide linked by an alkyl chain | To study the effect of multivalency. | csic.es |

| 2-Nitroaniline | N-(2-nitrophenyl)-3,4,5-trihydroxybenzamide | To synthesize metal-complexing ligands and explore electronic effects. | pjps.pk |

| Substituted benzoyl hydrazines (via isothiocyanate) | Gallamide-1,3,4-thiadiazole conjugates | To create novel heterocyclic systems. | pjps.pk |

Table 2: Examples of Targeted Derivatization of this compound.

N-Substitution Strategies (e.g., N-alkyl, N-benzyl, N-octyl variants)

A primary strategy for derivatizing this compound involves the introduction of substituents directly onto the amide nitrogen atom. This is typically achieved by forming an amide bond between a protected gallic acid precursor and a selected primary or secondary amine, followed by a deprotection step to reveal the phenolic hydroxyls.

The general synthetic pathway often begins with the protection of the hydroxyl groups of gallic acid, commonly through acetylation to form 3,4,5-triacetoxybenzoic acid or benzylation to yield 3,4,5-tris(benzyloxy)benzoic acid. uantwerpen.bemdpi.com The protected acid is then activated, for instance by converting it to an acyl chloride using thionyl chloride, or by using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with Hydroxybenzotriazole (HOBt). uantwerpen.bemdpi.com This activated intermediate readily reacts with a chosen amine (R-NH₂) to form the N-substituted, protected benzamide (B126). The final step involves deprotection, such as hydrogenolysis to remove benzyl (B1604629) groups or hydrolysis for acetyl groups, yielding the desired N-substituted this compound. uantwerpen.bemdpi.com

N-Alkyl and N-Octyl Variants: The introduction of straight-chain or branched alkyl groups at the amide nitrogen is a common modification. For example, N-octyl-3,4,5-trihydroxybenzamide has been synthesized and studied. uni.lugoogleapis.com The synthesis of N-alkyl derivatives can be achieved through the general coupling methods described above, using various alkylamines as starting materials. chalmers.se This class of derivatives allows for systematic variation of lipophilicity by altering the length of the alkyl chain. For instance, derivatives with varying N-alkyl groups, such as N-(3-guanidinobutyl) and N-(5-guanidinobutyl) variants, have been synthesized by reacting the appropriate diamine with a protected gallic acid precursor. nih.gov

N-Benzyl Variants: The N-benzyl group is another frequently incorporated substituent. The synthesis of N-benzyl-3,4,5-trihydroxybenzamide follows the standard multi-step procedure. In one approach, 3,4,5-triacetoxybenzoic acid is converted to its acyl chloride and then reacted with benzylamine (B48309) to produce the protected intermediate, 5-(benzylcarbamoyl)benzene-1,2,3-triyl triacetate. uantwerpen.be Subsequent deacetylation affords the final product. uantwerpen.be An alternative route involves the EDCI-mediated coupling of 3,4,5-tris(benzyloxy)benzoic acid with an amine, followed by hydrogenolysis to remove the benzyl protecting groups from the hydroxyls. mdpi.com Halogenated benzylamides, such as N-(4-chlorobenzyl)-3,4,5-trihydroxybenzamide, have also been prepared to explore the impact of electronic effects from the substituent. semanticscholar.org

| Derivative Name | Substituent (R) | Synthetic Approach Highlight | Reference |

|---|---|---|---|

| N-Benzyl-3,4,5-trihydroxybenzamide | -CH₂-Ph | Reaction of benzylamine with protected gallic acid (acetylated or benzylated), followed by deprotection. | uantwerpen.bemdpi.com |

| N-Octyl-3,4,5-trihydroxybenzamide | -(CH₂)₇-CH₃ | Coupling of octylamine (B49996) with a protected gallic acid derivative. | uni.lu |

| N-(4-Chlorobenzyl)-3,4,5-trihydroxybenzamide | -CH₂-C₆H₄-Cl | Amide formation using 4-chlorobenzylamine. | semanticscholar.org |

| N-(4-Aminophenyl)-3,4,5-trihydroxybenzamide | -C₆H₄-NH₂ | Coupling with p-phenylenediamine (B122844) followed by deprotection. | acs.org |

Incorporation into Complex Molecular Scaffolds (e.g., Bis-amides, Coumarin (B35378) Conjugates, Sulfonamides)

Beyond simple N-substitution, this compound can be incorporated as a building block into larger and more complex molecular architectures. This strategy allows for the creation of molecules with multiple functional domains or specific spatial arrangements of the gallamide moiety.

Bis-amides: Bis-amides are molecules where two this compound units are linked together. A common approach involves using a diamine as a linker. For example, N,N'-alkanediylbis(3,4,5-trihydroxybenzamides) have been synthesized by reacting a protected 3,4,5-trihydroxybenzoyl chloride with a linear diamine, such as 1,4-tetramethylenediamine or 1,8-octamethylenediamine. csic.es This reaction yields the protected bis-amide, which is then deprotected using agents like boron tribromide to give the final product. csic.es This method allows for the synthesis of symmetrical molecules where the distance between the two gallamide units can be precisely controlled by the length of the alkyl linker. csic.esacs.org A bis-amide has also been synthesized by linking two gallic acid units directly, forming N-(3,4,5-trihydroxybenzoyl)-3,4,5-trihydroxybenzamide. google.com This was achieved by reacting 3,4,5-tribenzyloxybenzoic acid with thionyl chloride and then hexamethyldisilazane, followed by deprotection via hydrogenation. google.com

Coumarin Conjugates: Coumarins are a class of bicyclic compounds known for their diverse biological activities. The conjugation of this compound with coumarin scaffolds represents a strategy to create hybrid molecules that may exhibit novel or enhanced properties. The synthesis of such conjugates typically involves forming a stable bond, often an amide or ester linkage, between the two parent molecules. nih.gov General synthetic routes for creating amide bonds, such as those involving coupling agents like EDC or DIPCDI, can be applied to link an amino-functionalized coumarin with the carboxylic acid of gallic acid, followed by amidation to form the final this compound conjugate. nih.govmdpi.com Alternatively, a coumarin bearing a carboxylic acid can be coupled to a derivatized this compound. researchgate.net

Sulfonamides: The incorporation of a sulfonamide group creates another important class of this compound derivatives. The synthesis of these compounds often starts with protected gallic acid (e.g., 3,4,5-triacetoxybenzoic acid), which is reacted with a commercially available primary sulfonamide in the presence of a coupling agent. researchgate.netnih.govtandfonline.com For example, N-[4-(4,6-dimethyl-pyrimidin-2-ylsulfamoyl)-phenyl]-3,4,5-trihydroxy-benzamide was synthesized as a sulfonamido-based gallate. nih.gov The general procedure involves the reaction of protected 3,4,5-trihydroxybenzoic acid with various primary sulfonamides, followed by deprotection of the hydroxyl groups. nih.gov This approach has been used to create a library of derivatives, including N-(sulfathiazole)-3,4,5-trihydroxybenzamide and N-(sulfamerazine)-3,4,5-trihydroxybenzamide. tandfonline.com

| Scaffold Type | Example Compound Name | Synthetic Strategy Highlight | Reference |

|---|---|---|---|

| Bis-amide | N,N'-Octamethylenebis(3,4,5-trihydroxybenzamide) | Coupling of two equivalents of protected 3,4,5-trihydroxybenzoyl chloride with one equivalent of 1,8-octamethylenediamine, followed by deprotection. | csic.es |

| Bis-amide | N-(3,4,5-Trihydroxybenzoyl)-3,4,5-trihydroxybenzamide | Self-coupling of protected gallic acid derivatives followed by deprotection. | google.com |

| Sulfonamide | N-(Sulfathiazole)-3,4,5-trihydroxybenzamide | Reaction of protected gallic acid with sulfathiazole, followed by hydrolysis of protecting groups. | nih.govtandfonline.com |

| Sulfonamide | N-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)-phenyl]-3,4,5-trihydroxy-benzamide | Coupling of a sulfadimidine analogue with protected gallic acid. | nih.gov |

Structure Activity Relationship Sar Studies of N,3,5 Trihydroxybenzamide and Its Analogs

Impact of Hydroxyl Group Positioning on Biological Activities

The number and location of hydroxyl (-OH) groups on the benzamide (B126) ring are paramount to the biological activities of these compounds. The 3,4,5-trihydroxy substitution pattern, as seen in gallic acid amides, is a recurring motif in molecules with significant antioxidant and anti-inflammatory properties. lookchem.com This arrangement allows for potent free radical scavenging. cymitquimica.comsmolecule.com

The specific positioning of these hydroxyl groups influences the molecule's ability to interact with biological targets. For instance, studies on various trihydroxybenzamide derivatives have shown that the precise arrangement of these groups is crucial for their inhibitory effects on certain enzymes or cellular processes. mdpi.com The antioxidant capacity, in particular, is often attributed to the ability of the hydroxyl groups to donate a hydrogen atom, and the stability of the resulting radical is influenced by the positions of the other hydroxyl groups. acs.org

Different isomers, such as N,2,3-trihydroxybenzamide and N,3,4-trihydroxybenzamide, exhibit distinct biological profiles due to the unique electronic and steric environments created by the varied hydroxyl group placements. cymitquimica.comsmolecule.com For example, N,2,3-trihydroxybenzamide has been noted for its potential antimicrobial and anti-inflammatory effects, which are attributed to its specific hydroxyl configuration. smolecule.com Similarly, N,3,4-trihydroxybenzamide is recognized for its antioxidant properties, stemming from the catechol-like (3,4-dihydroxy) moiety. cymitquimica.com The 3,4,5-trihydroxy arrangement is often associated with strong chelation properties, which can be beneficial in treatments for metal poisoning. lookchem.com

The table below summarizes the influence of hydroxyl group positioning on the reported activities of different trihydroxybenzamide isomers.

| Compound Name | Hydroxyl Group Positions | Reported Biological Activities |

| N,3,5-Trihydroxybenzamide | 3, 5 | (Data not specifically found in search results) |

| N,2,3-Trihydroxybenzamide | 2, 3 | Antimicrobial, Antioxidant, Anti-inflammatory. smolecule.com |

| N,3,4-Trihydroxybenzamide | 3, 4 | Antioxidant, potential precursor for pharmaceuticals. cymitquimica.com |

| 3,4,5-Trihydroxybenzamide (B1580935) | 3, 4, 5 | Antioxidant, Anti-inflammatory, Chelating agent. lookchem.com |

Influence of Amide Linkage and Substituent Modifications

The amide linkage (-CONH-) and the substituents attached to the nitrogen atom play a significant role in the structure-activity relationship of this compound analogs.

The length of the N-alkyl chain can significantly influence the biological activity of benzamide derivatives. scispace.com Generally, increasing the alkyl chain length enhances the lipophilicity of the compound, which can affect its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins. caymanchem.com Structure-activity relationship studies on analogs of Δ⁹-THC have demonstrated that a minimum of three carbons on an alkyl side chain is necessary for binding to the CB1 receptor, with optimal activity observed with an eight-carbon chain. caymanchem.com

For gallic acid amides, a correlation between the length of the alkyl chain and antiviral activity has been observed. csic.es In a series of alkyl digallamides, the compound with a C12 polymethylene linker showed the best antiviral efficiency. csic.es However, for some biological targets, there may be an optimal chain length, beyond which activity decreases. This suggests that a specific hydrophobic interaction is at play, and excessively long chains may introduce steric hindrance or unfavorable conformations. tandfonline.com For instance, in a study of hydrophobically-modified gelatin hydrogels, the amount of an adsorbed hydrophobic drug increased with the alkyl chain length of the modifying group, indicating stronger hydrophobic interactions. matec-conferences.org

The table below illustrates the impact of N-substituent modifications on the activity of some benzamide derivatives.

| Compound Series | N-Substituent | Observation on Activity |

| 3-Nitro-2,4,6-trihydroxybenzamide Derivatives | Phenylalkyl groups | Abnormal changes in activity were observed with lengthening of the alkyl chain between the benzene (B151609) ring and the amide nitrogen. The 4-phenylbutyl derivative showed a 100-fold increase in activity compared to the 2-phenethyl derivative. tandfonline.com |

| Alkyl Amides of Gallic Acid | Alkyl chains (C4 to C12) | A direct relationship between the number of carbons in the alkyl chain and anti-hepatitis C virus activity was not found for monoamides. However, for diamides with two 2,3,4-trihydroxy benzoyl moieties, the best antiviral efficiency was seen with a C12 linker. csic.es |

The stability of the amide bond is crucial for maintaining the structural integrity of the molecule, allowing it to reach its biological target intact. In some drug discovery programs, replacing an amide with other linkers has led to a complete loss of activity, highlighting the importance of the amide group for maintaining the necessary conformation for biological interaction. nih.gov However, the amide bond can also be a site of metabolic activity, undergoing hydrolysis by amidases. The substituents on both the carbonyl and nitrogen side of the amide can influence its metabolic stability.

Quantitative Structure-Activity Relationship (QSAR) Applications

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of compounds based on their physicochemical properties. researchgate.net For benzamide derivatives, QSAR studies have been instrumental in understanding the structural requirements for their activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed understanding by analyzing the steric and electrostatic fields around the molecules. researchgate.net A k-nearest neighbor (kNN-MFA)-based 3D-QSAR model for 3-nitro-2,4,6-trihydroxybenzamide derivatives showed good predictive capabilities, and the contribution plots from this analysis highlighted the influence of steric, electrostatic, and hydrophobic fields on activity. nih.gov These QSAR models can be used to design new, more potent inhibitors before their actual synthesis. researchgate.netnih.gov

Conformational Analysis and Bioisosteric Replacement Studies

The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with biological receptors. Conformational analysis aims to identify the most stable conformations and understand the energy barriers between them. rsc.orgmdpi.com For this compound and its analogs, the flexibility of the amide bond and any N-alkyl chains allows for multiple possible conformations. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods are used to study these conformations. mdpi.com

Bioisosteric replacement is a strategy in medicinal chemistry where one part of a molecule is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comufrj.br This approach is used to optimize lead compounds. ufrj.br

In the context of this compound analogs, bioisosteric replacement could involve:

Replacing the amide bond: Mimics of the amide bond could be introduced to alter stability or conformational preferences. nih.gov However, replacing the -NH linker with an amide (-NHCO-) in some heterocyclic systems has resulted in a loss of activity. nih.gov

Modifying the phenyl ring: Replacing the phenyl ring with other aromatic or heteroaromatic rings can influence binding and physicochemical properties. cambridgemedchemconsulting.com

Substituting the hydroxyl groups: Replacing hydroxyl groups with other hydrogen bond donors or acceptors, such as fluorine or amino groups, can modulate activity and metabolic stability. cambridgemedchemconsulting.com For example, replacing a hydrogen with fluorine can block metabolic oxidation. cambridgemedchemconsulting.com

The success of a bioisosteric replacement is highly dependent on the specific biological target and the role of the replaced functional group in the molecule's interaction with that target. drughunter.com

In Vitro Pharmacological Investigations and Molecular Mechanisms of Action

Modulation of Cellular Lipid Metabolism and Associated Pathways

N-substituted 3,4,5-trihydroxybenzamide (B1580935) derivatives have been identified as modulators of sphingolipid metabolism, a critical pathway involved in maintaining cellular membrane integrity and function.

Ceramide desaturase 1 (DES1) is a key enzyme in the de novo synthesis of ceramide, catalyzing the introduction of a double bond into dihydroceramide (B1258172). nih.gov Certain derivatives of 3,4,5-trihydroxybenzamide have been shown to inhibit this enzyme. dntb.gov.ua For instance, N,N′-(dodecane-1,12-diyl)bis(3,4,5-trihydroxybenzamide) was identified as a selective inhibitor of flaviviruses by targeting cellular sphingolipid metabolism. dntb.gov.ua The mechanism involves the direct inhibition of ceramide desaturase (Des1). dntb.gov.uacsic.es This inhibition is a key aspect of its antiviral activity, as the life cycle of certain viruses is highly dependent on the host's cellular lipid metabolism. csic.es

The antiviral efficacy, which is linked to Des1 inhibition, has been quantified for specific derivatives.

Table 1: Antiviral EC₅₀ Values of N,N′-(dodecane-1,12-diyl)bis(3,4,5-trihydroxybenzamide) via Des1 Inhibition

| Cell Line | EC₅₀ (μM) |

|---|---|

| Vero | 2.2 |

| SH-SY5Y | 2.2 |

EC₅₀ (half-maximal effective concentration) values against West Nile Virus, attributed to the inhibition of ceramide desaturase. Data sourced from multiple studies. dntb.gov.uacsic.esresearchgate.net

A direct consequence of inhibiting ceramide desaturase (Des1) is the alteration of the sphingolipid profile within the cell. The blockage of the conversion of dihydroceramide to ceramide leads to a buildup of the precursor. dntb.gov.ua This dihydroceramide is then alternatively metabolized, resulting in a significant accumulation of dihydrosphingomyelin (dhSM), which is typically a minor component of cellular sphingolipids. dntb.gov.uacsic.esbiorxiv.org Research has confirmed that treatment of cells with N,N′-(dodecane-1,12-diyl)bis(3,4,5-trihydroxybenzamide) leads to a notable increase in the ratio of dhSM to sphingomyelin (B164518) (SM). biorxiv.org This pharmacological elevation of cellular dhSM highlights a novel mechanism for altering membrane properties and cellular pathways. dntb.gov.uacsic.es

Enzyme Inhibition Profiles

Beyond lipid metabolism, 3,4,5-trihydroxybenzamide and its derivatives exhibit inhibitory activity against a variety of other enzymes.

3,4,5-Trihydroxybenzamide (THB) has been shown to interfere with lipid transport by interacting with fatty acid-binding proteins (FABPs). biosynth.com FABPs are intracellular chaperones that facilitate the transport of long-chain fatty acids and other hydrophobic ligands. nih.govguidetopharmacology.org In vitro studies using rat liver cells have demonstrated that THB can block the uptake of fatty acids, an action attributed to its ability to inhibit these binding proteins. biosynth.com This suggests a role for the compound in modulating cellular processes that rely on fatty acid transport and metabolism.

Prostaglandins are lipid compounds with diverse hormone-like effects, and their synthesis is a key target for anti-inflammatory drugs. nih.gov 3,4,5-Trihydroxybenzamide has been identified as an active agent that directly inhibits the synthesis of prostaglandin (B15479496) J2 (PGJ2). biosynth.comcymitquimica.com PGJ2 and its metabolites are known to be involved in inflammatory processes and can induce pathological effects relevant to neurodegenerative disorders. nih.gov The ability of 3,4,5-trihydroxybenzamide to suppress the synthesis of this specific prostaglandin indicates a potential mechanism for anti-inflammatory action.

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are involved in numerous physiological processes. researchgate.net N-acylsulfonamide derivatives of 3,4,5-trihydroxybenzoic acid (gallic acid) have been synthesized and evaluated as inhibitors of human carbonic anhydrase isozymes I and II (hCA I and hCA II). researchgate.net These compounds were found to be potent inhibitors, with activity in the low nanomolar range. researchgate.net The inhibitory mechanism involves the sulfonamide moiety binding to the zinc ion within the active site of the enzyme. medmedchem.com

Table 2: In Vitro Inhibition Constants (Kᵢ) of N-Acylsulfonamide Derivatives of 3,4,5-Trihydroxybenzamide against hCA I and hCA II

| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) |

|---|---|---|

| N-(Sulfacetamide)-3,4,5-trihydroxybenzamide | 7.82 ± 0.02 | 14.21 ± 0.08 |

| N-(Sulfachloropyridazine)-3,4,5-trihydroxybenzamide | 10.45 ± 0.05 | 11.08 ± 0.04 |

| Reference Inhibitor (Acetazolamide) | 19.92 ± 0.16 | 11.84 ± 0.09 |

Data from a study on synthesized sulphonamide derivatives of 3,4,5-trihydroxybenzoic acid. researchgate.net

Histone Deacetylase (HDAC) Inhibition (for N-hydroxybenzamide Scaffold)

The N-hydroxybenzamide scaffold is a well-established pharmacophore in the development of Histone Deacetylase (HDAC) inhibitors, which are a significant class of targeted anticancer agents. eurekaselect.com HDACs are crucial enzymes in the epigenetic regulation of gene expression, and their inhibition can lead to hyperacetylation of histones, affecting cell proliferation, differentiation, and apoptosis. archivesofmedicalscience.com

Compounds featuring the N-hydroxybenzamide and the related N-hydroxypropenamide scaffolds have demonstrated potent HDAC inhibitory effects. eurekaselect.comelsevierpure.com For instance, certain N-hydroxypropenamides have shown very good HDAC inhibitory potency with IC50 values in the sub-micromolar range, and some were found to be up to 5-fold more potent than the reference drug Suberanilohydroxamic acid (SAHA) in terms of cytotoxicity against cancer cell lines. eurekaselect.comnih.gov Molecular docking studies have indicated that these compounds bind to the active site of HDAC2, similar to SAHA, but with higher binding affinities. eurekaselect.comelsevierpure.com

The development of novel N-hydroxybenzamide-based HDAC inhibitors has focused on optimizing the structure to enhance potency and, in some cases, isoform selectivity. researchgate.netnih.gov While many N-hydroxybenzamide inhibitors act as pan-HDAC inhibitors, targeting multiple HDAC isoforms, research is ongoing to develop isoform-selective inhibitors to potentially reduce off-target effects. researchgate.net For example, the benzamide-type inhibitor RGFP966 selectively targets HDAC3. plos.org Studies have shown that inhibitors selective for HDAC1 and HDAC3 can alleviate disease-related phenotypes in models of Huntington's disease, where accumulation of these specific HDACs in the nucleus is observed. nih.gov

Table 1: HDAC Inhibitory Activity of N-hydroxybenzamide Scaffold Derivatives

| Compound Class | Target | Activity | Reference |

|---|---|---|---|

| N-hydroxypropenamides | HDACs | IC50 values in the sub-micromolar range | eurekaselect.comelsevierpure.comnih.gov |

| N-benzylaniline scaffold | HDAC2 | Micromolar inhibitory activities | nih.gov |

| RGFP966 (benzamide-type) | HDAC3 | Selective inhibition | plos.org |

Inhibition of Enzymes Involved in Inflammatory Pathways

Derivatives of N,3,5-trihydroxybenzamide have been investigated for their ability to inhibit enzymes that play a key role in inflammatory processes. Research suggests that certain hydroxybenzamides may have anti-inflammatory applications by targeting these enzymatic pathways. smolecule.com

One study synthesized secondary sulfonamides incorporating trihydroxybenzamide, among other moieties, and tested their inhibitory effects on lactoperoxidase (LPO). mdpi.com LPO is a peroxidase enzyme involved in natural antibacterial defense but can also contribute to inflammatory processes. The results showed that N-(sulfathiazole)-3,4,5-trihydroxybenzamide was an effective LPO inhibitor with a Ki value of 25 nM. mdpi.com Another derivative, N-(sulfathiazole)-3,4,5-triacetoxybenzamide, demonstrated even more potent non-competitive inhibition with a Ki value in the low nanomolar range (1.096 nM). mdpi.com

Furthermore, analogs of gallic acid (3,4,5-trihydroxybenzoic acid), the parent acid of this compound, have been shown to inhibit the expression of pro-inflammatory cytokines, which is a key strategy for treating allergic inflammation. nih.gov This suggests that the 3,4,5-trihydroxybenzoyl moiety is crucial for the observed anti-inflammatory effects, which are partly mediated by enzyme inhibition in cytokine signaling pathways.

Table 2: Inhibition of Inflammatory Pathway Enzymes by Trihydroxybenzamide Derivatives

| Compound | Target Enzyme | Inhibition Constant (Ki) | Type of Inhibition |

|---|---|---|---|

| N-(sulfathiazole)-3,4,5-trihydroxybenzamide | Lactoperoxidase (LPO) | 25 nM | Not specified |

Mechanisms of Antioxidant Activity

Free Radical Scavenging Capabilities

The antioxidant properties of this compound derivatives are largely attributed to their ability to scavenge free radicals. The multiple hydroxyl groups on the benzene (B151609) ring are key to this activity, as they can donate hydrogen atoms to neutralize reactive oxygen species (ROS). smolecule.comnih.gov

Studies on various derivatives have demonstrated potent free radical scavenging activity in different in vitro models, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govcore.ac.uk For example, a series of amide derivatives of 3,4,5-trihydroxyphenylacetic acid showed more powerful radical scavenging activity than the standard antioxidant Vitamin C and were comparable to Trolox. nih.gov The ability to scavenge hydroxyl radicals (OH•), one of the most reactive and damaging ROS, has also been demonstrated. nih.gov The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl groups to the free radical, thereby stabilizing it. The resulting phenoxy radical is relatively stable due to resonance delocalization across the aromatic ring.

Comparative Antioxidant Capacity and Stability

The antioxidant capacity of this compound derivatives has been compared to well-known synthetic and natural antioxidants. In one study, N-(3,4,5-trihydroxybenzoyl)-3,4,5-trihydroxybenzamide was found to have a significantly stronger DPPH radical scavenging ability than Butylated hydroxytoluene (BHT), a commonly used synthetic antioxidant. google.com Its antioxidant activity was also reported to be slightly stronger than that of Epigallocatechin gallate (EGCG), a major antioxidant polyphenol in green tea. google.com

Research into 3,4,5-trihydroxyphenylacetamide derivatives revealed that their anti-lipid peroxidation activity depends on both the number of phenolic hydroxyl groups and the structure of the amide substituent. nih.gov A conjugate of 3,4,5-trihydroxyphenylacetic acid and dopamine (B1211576) was identified as a powerful antioxidant, with activity comparable to propyl gallate across four different antioxidant assays, including the Ferric Thiocyanate (FTC) and Thiobarbituric Acid (TBA) methods for measuring lipid peroxidation. nih.gov This highlights that the 3,4,5-trihydroxy substitution pattern is a highly effective structural feature for antioxidant activity.

Table 3: Comparative Antioxidant Activity

| Compound | Assay | Result | Reference |

|---|---|---|---|

| N-(3,4,5-trihydroxybenzoyl)-3,4,5-trihydroxybenzamide | DPPH Scavenging | Significantly stronger than BHT; slightly stronger than EGCG | google.com |

| 3,4,5-trihydroxyphenylacetamide derivatives | DPPH & ABTS Scavenging | More powerful than Vitamin C; comparable to Trolox | nih.gov |

Mechanisms of Antiviral Action (e.g., against Flaviviruses, MCMV)

This compound derivatives have emerged as promising antiviral agents, particularly against flaviviruses, a genus that includes West Nile Virus (WNV), Dengue virus (DENV), and Zika virus (ZIKV). asm.orgmdpi.com

A study identified N,N′-(dodecane-1,12-diyl)bis(3,4,5-trihydroxybenzamide) as a selective antiviral compound with potent activity against WNV. asm.org This compound and its 2,3,4-trihydroxybenzamide (B8443314) regioisomer also inhibited the multiplication of other flaviviruses, including Usutu, dengue, and Zika viruses. asm.org The mechanism of action was linked to the alteration of sphingolipid metabolism. These compounds were found to inhibit the enzyme ceramide desaturase (Des1), leading to an accumulation of dihydrosphingomyelin (dhSM). The buildup of dhSM appears to interfere with the viral life cycle, unveiling a novel antiviral strategy based on modulating cellular lipid composition. asm.org

In contrast, another derivative, Didox (N-3,4-trihydroxybenzamide), was investigated for its effect on murine cytomegalovirus (MCMV). nih.gov In vitro plaque reduction assays showed that Didox could inhibit MCMV plaque formation at concentrations ranging from 0.5-50 μM. However, in an in vivo mouse model, the compound did not show a beneficial effect and even had adverse outcomes when given prophylactically, highlighting a discrepancy between in vitro and in vivo results for this specific derivative and virus. nih.gov

Table 4: Antiviral Activity of Trihydroxybenzamide Derivatives against Flaviviruses

| Compound | Virus | Cell Line | Activity (EC50) |

|---|---|---|---|

| N,N′-(dodecane-1,12-diyl)bis(3,4,5-trihydroxybenzamide) (AL-274) | West Nile Virus (WNV) | Vero | 2.2 μM |

| N,N′-(dodecane-1,12-diyl)bis(3,4,5-trihydroxybenzamide) (AL-274) | West Nile Virus (WNV) | SH-SY5Y | 1.9 μM |

| N,N′-(dodecane-1,12-diyl)bis(2,3,4-trihydroxybenzamide) (AL-088) | West Nile Virus (WNV) | Vero | 0.24 μM |

| N,N′-(dodecane-1,12-diyl)bis(2,3,4-trihydroxybenzamide) (AL-088) | West Nile Virus (WNV) | SH-SY5Y | 2.2 μM |

Mechanisms of Anti-inflammatory Responses

The anti-inflammatory mechanisms of this compound and its analogs are primarily associated with the modulation of mast cell responses and the inhibition of pro-inflammatory mediators. nih.gov The parent compound, gallic acid, is known to have anti-inflammatory effects, and its amide derivatives have been synthesized to explore and potentially enhance these properties. eurekaselect.comnih.gov

Research has demonstrated that gallic acid and its amide analogs can inhibit mast cell-mediated inflammatory allergic reactions. nih.gov The mechanism involves the blockade of histamine (B1213489) release from mast cells. While some 3,4,5-trihydroxybenzamide analogs did not show an improved effect on histamine inhibition compared to gallic acid, several derivatives exhibited similar or better inhibitory effects. nih.govmdpi.com

A crucial aspect of the anti-inflammatory response is the inhibition of pro-inflammatory cytokine expression. nih.gov To investigate this, the gene expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) was evaluated. Specific 3,4,5-trihydroxybenzamide derivatives were found to significantly reduce the gene expression of TNF-α and/or IL-6, indicating that these compounds can suppress key inflammatory signaling pathways at the transcriptional level. nih.gov Dodecyl 3,4,5-trihydroxybenzamide has also been noted for its potential anti-inflammatory properties. ontosight.ai

Table 5: Effect of Trihydroxybenzamide Analogs on Inflammatory Mediators

| Compound Type | Effect | Mediator | Reference |

|---|---|---|---|

| 3,4,5-trihydroxybenzamide analogs | Inhibition of release | Histamine | nih.govmdpi.com |

| 3,4,5-trihydroxybenzamide analogs (e.g., 5d) | Reduction of gene expression | TNF-α | nih.gov |

Other Investigated In Vitro Biological Activities (e.g., Antimicrobial, Anticancer)

Beyond its primary applications, this compound, also known as gallamide, and its derivatives have been the subject of various in vitro investigations to determine their potential in other therapeutic areas, notably as antimicrobial and anticancer agents. These studies explore the compound's broad biological activity, often stemming from the core 3,4,5-trihydroxybenzoyl structure inherited from gallic acid.

Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against several cancer cell lines. Research has demonstrated that modifications to the amide group can significantly influence the compound's anticancer potency.

One area of investigation involves N-alkyl gallamides. A 2018 study assessed the in vitro cytotoxic effects of six N-alkyl gallamide derivatives against the human breast cancer cell line MCF-7 using an MTT assay. orientjchem.org The results, summarized in the table below, indicated that all tested N-alkyl gallamides exhibited strong cytotoxic activity, with IC₅₀ values below 20 µg/mL. orientjchem.org Notably, N-tert-butyl gallamide and N-hexyl gallamide were found to be more cytotoxic against MCF-7 cells than both the parent compound, gallic acid, and the standard chemotherapeutic drug, doxorubicin. orientjchem.org This suggests that modifying the carboxyl group of gallic acid into specific N-alkyl amide forms can enhance its anticancer properties. orientjchem.orgnih.gov The lipophilicity introduced by the alkyl chain appears to play a crucial role in this enhanced activity. nih.gov

Table 1: Cytotoxicity of N-Alkyl Gallamide Derivatives against MCF-7 Breast Cancer Cells

| Compound | IC₅₀ (µM) |

|---|---|

| Gallic acid | 7.5 |

| Doxorubicin | 10.6 |

| N-methyl gallamide | 10.2 |

| N-ethyl gallamide | 9.8 |

| N-butyl gallamide | 8.9 |

| N-sec-butyl gallamide | 8.1 |

| N-tert-butyl gallamide | 6.5 |

| N-hexyl gallamide | 5.8 |

Data sourced from a 2018 study on N-alkyl gallamides. orientjchem.org

Further research has explored the activity of N-alkyl gallamide derivatives against colorectal cancer cells (HCT-116), where they also demonstrated strong cytotoxic effects. nih.gov Additionally, more complex derivatives, such as N,N'-(1,2-phenylene)bis-(3,4,5-trihydroxybenzamide) and its metal complexes, have been synthesized and shown to possess high biological activity and cytotoxicity against human breast cancer cell lines (MCF-7) in vitro. researchgate.net Some of these metal complexes were reported to have a higher efficacy than the standard drug cisplatin (B142131) in these preclinical studies. researchgate.net

Antimicrobial Activity

Derivatives of this compound have also been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microbes.

In one study, a series of 3,4,5-trihydroxybenzoic acid derivatives were synthesized and screened for their in vitro antimicrobial activity using a tube dilution method. iglobaljournal.com The compounds were tested against Gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus), a Gram-negative bacterium (Escherichia coli), and two fungal strains (Candida albicans and Aspergillus niger). iglobaljournal.com The results showed that several of the synthesized compounds exhibited moderate to potent antimicrobial activities. iglobaljournal.com

Table 2: In Vitro Antimicrobial Activity (MIC, µM/ml) of Selected 3,4,5-Trihydroxybenzamide Derivatives

| Compound | E. coli | S. aureus | B. subtilis | C. albicans | A. niger |

|---|---|---|---|---|---|

| Compound 1 * | 0.42 | 0.42 | 0.42 | 0.10 | 0.10 |

| Compound 3 | 0.45 | - | - | - | - |

| Compound 4 | - | - | - | 0.43 | - |

| Compound 6 | 0.37 | - | - | 0.37 | - |

| Compound 8 | - | 0.47 | - | - | - |

| Compound 9 | - | - | - | 0.45 | - |

| Compound 13 | 0.47 | - | - | - | - |

Compound 1 is Quinolin-8-yl 3,4,5-trihydroxybenzoate. The specific structures for other numbered compounds can be found in the source publication. iglobaljournal.com

Another line of research focused on creating gallic amide derivatives that incorporate a 1,3,4-thiadiazole (B1197879) ring. pjps.pk These compounds were tested for their inhibitory activity against Vibrio harveyi, a pathogenic bacterium affecting marine organisms. All nine synthesized compounds displayed good anti-V. harveyi activity. pjps.pk The most effective among them was N-(5-(4-fluorophenyl)-1,3,4-thiadiazole-2-yl)-3,4,5-trihydroxybenzamide, which exhibited a minimum inhibitory concentration (MIC) of 0.0313 mg/mL. pjps.pk This highlights that the inhibitory activity of these derivatives can be modulated by the type of substituent on the thiadiazole ring. pjps.pk

Additionally, hybrid molecules incorporating the this compound scaffold have been explored. For instance, N-(6-bromo-2-oxo-2H-chromen-3-yl)-3,4,5-trihydroxybenzamide was synthesized as part of a series of 3-amidocoumarins. mdpi.com While this series of compounds showed poor direct antibacterial activity against Chromobacterium violaceum and Pseudomonas aeruginosa, they were investigated for their potential as biofilm inhibitors. mdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N,3,5-trihydroxybenzamide, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy In a typical ¹H NMR spectrum of this compound, recorded in a solvent like DMSO-d₆, distinct signals corresponding to each type of proton are observed. tandfonline.comtandfonline.com The aromatic region typically displays a singlet for the two equivalent protons on the benzene (B151609) ring (H-2 and H-6). The protons of the three hydroxyl (-OH) groups and the two protons of the amide (-NH₂) group are also observable. Their chemical shifts can vary depending on concentration and temperature due to hydrogen bonding. In some cases, N-substituted derivatives of 3,4,5-trihydroxybenzamide (B1580935) show signals for the amide proton (N-H) around 10.22 ppm, the phenolic protons, and the aromatic ring protons around 6.99 ppm. tandfonline.com

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. For the symmetric this compound, fewer signals than the total number of carbon atoms are expected due to molecular symmetry. The spectrum will feature signals for the carbonyl carbon (C=O) of the amide group, which is typically found in the 166-168 ppm region. tandfonline.com Signals for the aromatic carbons are also distinct: carbons bearing hydroxyl groups (C-3, C-4, C-5) will appear at different chemical shifts than the unsubstituted carbon (C-1) and the carbons adjacent to the amide group (C-2, C-6). For example, in N-substituted analogs, the C=O carbon appears around 166.0 ppm, the aromatic carbons attached to hydroxyls are seen around 145.6 ppm and 137.2 ppm, while the unsubstituted aromatic carbons appear near 107.4 ppm. tandfonline.com

The chemical shifts are calculated by the gauge independent atomic orbital (GIAO) method and can be compared with experimental results. researchgate.net

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| ¹H | H-2, H-6 | ~6.9 - 7.1 | Singlet, aromatic protons |

| ¹H | -NH₂ | Variable | Broad singlet, amide protons |

| ¹H | -OH | Variable | Broad singlet, phenolic protons |

| ¹³C | C=O | ~166.0 - 168.0 | Amide carbonyl carbon tandfonline.com |

| ¹³C | C-3, C-5 | ~145.6 | Aromatic carbons attached to -OH tandfonline.com |

| ¹³C | C-4 | ~137.3 | Aromatic carbon attached to -OH tandfonline.com |

| ¹³C | C-1 | ~124.5 | Aromatic carbon attached to C=O tandfonline.com |

| ¹³C | C-2, C-6 | ~107.5 | Aromatic carbons tandfonline.com |

Mass Spectrometry (MS) for Molecular Confirmation and High-Resolution Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and formula of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous confirmation of the elemental composition.

Using a soft ionization technique like Electrospray Ionization (ESI), this compound (Molecular Formula: C₇H₇NO₄, Molecular Weight: 169.13 g/mol ) can be readily ionized. sigmaaldrich.com In positive ion mode (ESI+), the compound is typically observed as a protonated molecule, [M+H]⁺. HRMS analysis of related compounds has been performed to confirm their calculated exact masses. tandfonline.comtandfonline.com For C₇H₇NO₄, the expected exact mass of the protonated molecule [C₇H₈NO₄]⁺ would be calculated and compared against the measured value to confirm the formula.

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule. nih.gov The fragmentation of the parent ion provides structural information. Common fragmentation pathways for benzamides include the cleavage of the amide bond and subsequent losses of small molecules like water (H₂O) or carbon monoxide (CO) from the ring structure. libretexts.orgrsc.org For this compound, characteristic fragmentation would involve the loss of the amino group (-NH₂) or the entire amide group (-CONH₂).

| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Technique |

|---|---|---|---|

| [M+H]⁺ | C₇H₈NO₄⁺ | 170.0448 | HRMS (ESI+) |

| [M+Na]⁺ | C₇H₇NO₄Na⁺ | 192.0267 | HRMS (ESI+) |

| [M-H]⁻ | C₇H₆NO₄⁻ | 168.0297 | HRMS (ESI-) |

Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by measuring the vibrations of its chemical bonds. researchgate.net

FT-IR Spectroscopy The FT-IR spectrum of this compound shows characteristic absorption bands that confirm its structure. researchgate.net Key features include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibrations of the phenolic hydroxyl groups.

N-H Stretching: Sharp peaks typically appear around 3100-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amide (-NH₂) group.

C=O Stretching: A strong absorption band, known as the Amide I band, is expected between 1630 and 1680 cm⁻¹ due to the carbonyl stretch of the amide group.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring.

C-O Stretching: Strong bands for the phenolic C-O stretching are typically observed in the 1200-1300 cm⁻¹ range.

Raman Spectroscopy Raman spectroscopy provides complementary vibrational information. While O-H and C=O stretches are often weaker in Raman spectra compared to FT-IR, the aromatic ring vibrations are typically strong and well-defined. americanpharmaceuticalreview.com The symmetrical nature of the molecule can result in distinct selection rules for FT-IR and Raman, meaning some vibrations may be active in one technique but not the other. spectroscopyonline.com This complementarity is valuable for a complete vibrational assignment. researchgate.net Raman spectroscopy is also highly sensitive to the crystal structure, making it a powerful tool for studying polymorphism. spectroscopyonline.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H Stretching | Phenolic -OH | 3200 - 3600 (broad) | FT-IR |

| N-H Stretching | Amide -NH₂ | 3100 - 3500 (sharp) | FT-IR |

| C=O Stretching (Amide I) | Amide -C=O | 1630 - 1680 (strong) | FT-IR |

| Aromatic C=C Stretching | Benzene Ring | 1450 - 1600 | FT-IR / Raman |

| C-O Stretching | Phenolic C-O | 1200 - 1300 | FT-IR |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and for quantifying it in various samples. A reversed-phase HPLC (RP-HPLC) method is typically employed.

In a common setup, a C18 stationary phase column is used with a mobile phase consisting of a mixture of an aqueous solvent (often with a pH modifier like formic or acetic acid) and an organic solvent such as methanol (B129727) or acetonitrile. iaea.org The components of the sample are separated based on their polarity, with the more polar compounds eluting earlier.

Detection is usually performed with a UV-Vis detector. tandfonline.com Due to its aromatic system, this compound exhibits strong UV absorbance. The detection wavelength is often set at a λₘₐₓ, such as 254 nm or 270 nm, to achieve high sensitivity. tandfonline.com The purity of the compound is determined by integrating the area of its peak and comparing it to the total area of all peaks in the chromatogram. A validated HPLC method will demonstrate good linearity, precision, and accuracy, making it reliable for quality control. iaea.orgresearchgate.net

| Parameter | Typical Condition |

|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) |

| Stationary Phase | C18 Column |

| Mobile Phase | Gradient or isocratic elution with Water/Acetonitrile or Water/Methanol (often with acid modifier) |

| Detection | UV-Vis Detector (e.g., at 254 nm or 270 nm) tandfonline.com |

| Purpose | Purity assessment (>95%), quantification tandfonline.com |

Computational Chemistry and Molecular Modeling Approaches

Quantum Mechanical Studies

Quantum mechanical methods, particularly Density Functional Theory (DFT), provide a robust framework for understanding the electronic structure and properties of molecules. These methods are instrumental in elucidating the fundamental aspects of a compound's behavior at the atomic and subatomic levels.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like N,3,5-trihydroxybenzamide, DFT calculations can predict its optimized geometry, bond lengths, and bond angles. These calculations are foundational for understanding the molecule's three-dimensional shape and stability.

Furthermore, DFT is employed to calculate vibrational frequencies. sci-hub.se These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular vibrations. sci-hub.seias.ac.insci-hub.st For instance, studies on benzamide (B126) derivatives have successfully used DFT to assign vibrational modes, such as C-N and C=C stretching frequencies. sapub.org In a study of 3-amino-4-methoxy benzamide, DFT calculations were crucial in analyzing the molecular structure and vibrational spectra. ias.ac.insci-hub.st

A theoretical vibrational analysis of this compound would be expected to reveal characteristic frequencies for the O-H, N-H, C=O, and aromatic C-C stretching and bending modes, providing a theoretical fingerprint of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. niscpr.res.in A smaller gap generally indicates higher reactivity and a greater ease of electronic transitions. niscpr.res.in

For gallic acid, a close analogue, the HOMO and LUMO dispositions have been studied to understand the relationship between electron delocalization and reactivity. researchgate.netnaturalspublishing.com The HOMO-LUMO energy gap for a gallic acid-cholesterol conjugate was calculated to be 5.60 eV, suggesting that a small frontier orbital energy gap is indicative of higher chemical reactivity and potential for charge transfer interactions within the molecule. niscpr.res.in Similarly, for this compound, a HOMO-LUMO analysis would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack, offering valuable insights into its reactive behavior.

Table 1: Frontier Molecular Orbital Properties of a Gallic Acid Derivative

| Property | Value (eV) |

| HOMO Energy | -1.2327 |

| LUMO Energy | 0.2414 |

| HOMO-LUMO Gap | 1.4741 |

This data is for gallic acid, an analogue of this compound, and is presented for illustrative purposes. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of charge transfer and conjugative interactions within a molecular system by examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy associated with these interactions is a measure of the strength of the delocalization.

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution and reactive sites of a molecule. The MEP surface displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

For gallic acid, MEP maps have been used to identify the electron-rich hydroxyl groups as hydrogen bond donors and to understand its interaction with other molecules. sci-hub.runih.gov Similarly, MEP analysis of benzamide derivatives has helped to identify the primary nucleophilic and electrophilic sites, which are often the carbonyl oxygen and the amide N-H groups, respectively. rsc.org An MEP map of this compound would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, and positive potential around the hydrogen atoms of the hydroxyl and amide groups, thereby mapping its reactive landscape. researchgate.netrsc.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. mdpi.comumpr.ac.idmdpi.com

Molecular docking simulations can provide valuable predictions of the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), and the specific interactions between a ligand and a protein's active site. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Numerous studies have employed molecular docking to investigate the interactions of gallic acid and benzamide derivatives with various biological targets. For example, gallic acid has been docked with proteins such as matrix metalloproteinases-1 (MMP-1), neuronal nitric oxide synthase (nNOS), and α-glucosidase, revealing its potential inhibitory activity through specific binding interactions. pharmrep.orgundip.ac.idresearchgate.netcellbiopharm.com Docking studies of gallic acid with MMP-1 showed a binding energy of -6.0 kcal/mol, with hydrogen bonds forming with key amino acid residues like ALA 182, LEU 181, and HIS 218. pharmrep.org Similarly, benzamide derivatives have been studied as inhibitors of targets like Plasmodium falciparum Dihydroorotate dehydrogenase (PfDHODH). scialert.net

A molecular docking study of this compound against a relevant protein target would predict its binding orientation, affinity, and the key amino acid residues involved in the interaction, providing a structural basis for its potential biological activity.

Table 2: Illustrative Molecular Docking Results for Gallic Acid with Protein Targets

| Protein Target | PDB ID | Binding Energy (kcal/mol) | Interacting Residues |

| Matrix Metalloproteinase-1 | 966C | -6.0 | ALA 182, LEU 181, HIS 218 |

| Neuronal Nitric Oxide Synthase | - | -1.87 | GLU 597 |

| Kidney Injury Molecule-1 | - | Strong Interaction | - |

| Neutrophil Gelatinase-Associated Lipocalin | - | Strong Interaction | - |

This data is for gallic acid, an analogue of this compound, and is presented for illustrative purposes. pharmrep.orgresearchgate.netnih.gov

Elucidation of Specific Receptor Interactions (e.g., LasR QS receptor, Kinase Hinge)

Computational and molecular modeling studies specifically detailing the interaction of this compound with the LasR quorum sensing (QS) receptor of Pseudomonas aeruginosa are not extensively available in the public domain. However, the general principles of molecular docking and simulation can be applied to hypothesize potential binding modes. The LasR ligand-binding domain possesses key amino acid residues, such as Tyr56, Trp60, Asp73, and Ser129, that are crucial for its interaction with native acyl-homoserine lactone autoinducers and synthetic inhibitors. researchgate.net Molecular docking studies on other inhibitor classes have highlighted the importance of hydrogen bonds and hydrophobic interactions within this binding pocket. researchgate.netnih.gov For this compound, it is plausible that its hydroxyl and amide functional groups could form hydrogen bonds with polar residues in the LasR binding site, while the benzamide core could engage in π-stacking interactions with aromatic residues like Trp60. Further computational analysis would be necessary to confirm these potential interactions and determine the binding affinity.

Similarly, specific molecular modeling studies of this compound with the kinase hinge region are not readily found in published literature. The kinase hinge region is a critical component of the ATP-binding site and typically forms one to three hydrogen bonds with ATP-competitive inhibitors. nih.govnih.gov These interactions, most commonly involving the backbone amide and carbonyl groups of the hinge residues, are essential for potent inhibition. nih.gov Given the structure of this compound, its amide group and multiple hydroxyl groups present potential hydrogen bond donor and acceptor sites. A computational approach, such as molecular docking, could elucidate whether this molecule can adopt a conformation that allows for favorable hydrogen bonding with the kinase hinge. The planarity of the benzene (B151609) ring could also contribute to hydrophobic interactions within the ATP-binding pocket. Without specific studies, any description of interaction remains speculative and awaits dedicated computational investigation.

Applications in Drug Discovery and Lead Optimization Paradigms

This compound, and more broadly hydroxybenzoic acid derivatives, represent a valuable scaffold in drug discovery due to their diverse biological activities, including antioxidant and anti-inflammatory properties. frontiersin.orgmdpi.com The process of taking a "hit" compound like a simple hydroxybenzamide derivative and developing it into a viable drug candidate is known as lead optimization. biobide.com This iterative process involves cycles of chemical modification and biological testing to improve potency, selectivity, and pharmacokinetic properties. danaher.comhilarispublisher.com

Lead optimization strategies for phenolic compounds like this compound often focus on several key areas. youtube.com One common approach is the modification of the hydroxyl groups through methylation or other substitutions to enhance metabolic stability and cell permeability. orientjchem.org Structure-activity relationship (SAR) studies are crucial in this phase to understand how different functional groups and their positions on the benzamide scaffold influence biological activity. hilarispublisher.com For instance, derivatives of hydroxybenzoic acids have been optimized to act as selective inhibitors of specific enzymes by modifying the substitution pattern on the aromatic ring. nih.gov

Computational tools play a significant role in modern lead optimization. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling and free energy perturbation calculations can help predict the activity of novel derivatives and guide synthetic efforts. nih.gov For a compound like this compound, these methods could be employed to design analogs with improved binding affinity for a target receptor or to predict their absorption, distribution, metabolism, and excretion (ADME) profiles. The ultimate goal of these paradigms is to produce a drug candidate with a desirable balance of efficacy, safety, and drug-like properties. biobide.com

Interactive Data Table: Key Concepts in Lead Optimization

| Term | Definition | Relevance to this compound |

| Lead Compound | A compound showing promising biological activity that serves as a starting point for drug development. | This compound and its derivatives can serve as lead compounds due to their inherent biological properties. frontiersin.org |

| Structure-Activity Relationship (SAR) | The relationship between the chemical structure of a molecule and its biological activity. | Systematic modification of the hydroxyl and amide groups can establish SAR for a desired therapeutic target. hilarispublisher.com |

| Pharmacokinetics | The study of how an organism affects a drug, including absorption, distribution, metabolism, and excretion (ADME). | Optimization may involve modifying the structure to improve oral bioavailability and metabolic stability. danaher.com |

| Bioisosteric Replacement | The substitution of a functional group with another that has similar physical or chemical properties to enhance a desired property. | Replacing hydroxyl groups with other functionalities could improve pharmacokinetic properties while maintaining biological activity. |

| Computational Modeling | The use of computer simulations to predict the properties and behavior of molecules. | Molecular docking and QSAR can guide the design of more potent and selective derivatives of this compound. nih.gov |

Preclinical in Vitro Disposition and Interaction Studies

Metabolic Stability Profiling (In Vitro)

The evaluation of metabolic stability is a critical step in early drug discovery, providing insights into a compound's susceptibility to metabolism by drug-metabolizing enzymes. This is typically assessed in vitro using systems such as liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. Key parameters determined from these studies include the compound's half-life (t½) and its intrinsic clearance (CLint), which together help predict its metabolic fate in vivo.

Despite a comprehensive review of scientific literature, specific data from in vitro metabolic stability studies for N,3,5-trihydroxybenzamide, including its half-life and intrinsic clearance values in various species' liver microsomes or hepatocytes, were not found. Research has been published on the metabolism of other benzamide (B126) derivatives, but direct experimental results for this compound are not publicly available. Therefore, no data table on its metabolic stability can be presented.

Protein Binding Dynamics (In Vitro)

The extent to which a compound binds to plasma proteins, such as albumin, is a crucial pharmacokinetic property that influences its distribution, availability to target sites, and elimination. Only the unbound fraction of a drug is generally considered pharmacologically active. In vitro protein binding is commonly determined using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation with plasma from different species.

A thorough search of published scientific studies did not yield specific data on the in vitro plasma protein binding of this compound. Consequently, the percentage of this compound that binds to plasma proteins in humans or preclinical species remains uncharacterized in the available literature. As no quantitative results could be retrieved, a data table for protein binding dynamics cannot be provided.

Non Biological and Materials Science Applications

Role in Energy Storage Technologies

The compound has emerged as a critical component in the advancement of energy storage devices, particularly in the fabrication of supercapacitor cathodes. Research has highlighted the efficacy of 3,4,5-trihydroxybenzamide (B1580935) as a co-dispersant for manganese dioxide (MnO₂) and carbon nanotubes (CNTs), which are used as the charge storage material and conductive additive, respectively. mdpi.com

The application of 3,4,5-trihydroxybenzamide as a dispersant facilitates the enhanced mixing of the nanostructured components in an ethanol (B145695) medium. mdpi.com This improved dispersion is crucial for the uniform fabrication of composite cathodes, especially those with a high active mass. mdpi.comsciprofiles.com The result is a more efficient utilization of the charge storage properties of the electrode materials. mdpi.com

Electrodes fabricated with 3,4,5-trihydroxybenzamide have demonstrated significantly improved capacitive performance compared to those prepared without a dispersant. mdpi.com For instance, at a high active mass of 40 mg cm⁻², electrodes using this compound as a dispersant achieved a notable capacitance of 6.5 F cm⁻² at a low electrical resistance. mdpi.comsciprofiles.com In comparative studies, electrodes with 3,4,5-trihydroxybenzamide showed superior capacitance retention at high scan rates versus those using other dispersants like chlorogenic acid. mdpi.com This indicates that the compound not only aids in the physical assembly of the electrode but also positively influences its electrochemical behavior, contributing to lower resistance and better performance at high frequencies. mdpi.com

| Dispersant Used | Areal Capacitance (F cm⁻² at 2 mV s⁻¹) | Capacitance Retention (%) after cycling | Active Mass (mg cm⁻²) |

|---|---|---|---|

| 3,4,5-Trihydroxybenzamide | 6.5 | 113 | 40 |

| Chlorogenic Acid | 6.4 | 102 | 40 |

| None | 2.1 | 111 | 40 |

Applications in Material Surface Modification

The effectiveness of N,3,5-trihydroxybenzamide as a dispersant in supercapacitors is rooted in its ability to modify material surfaces through catecholate-type bonding. mdpi.com The hydroxyl groups on the benzene (B151609) ring, particularly in a catechol-like arrangement, can form strong bonds with the surfaces of metal oxides like MnO₂ and even carbon nanotubes. mdpi.comdntb.gov.ua This strong adsorption is a key factor in its utility for surface modification. mdpi.com

This principle extends to other materials as well. For example, organic ligands derived from pyrogallol (B1678534), a structure similar to the hydroxyl arrangement in 3,4,5-trihydroxybenzamide, have been shown to effectively functionalize the surface of open-porous alumina (B75360) ceramic foams. epfl.ch Research has indicated that a pyrogallol derivative achieves a higher degree of functionalization compared to its catechol analogue, underscoring the importance of the trihydroxy arrangement for binding to alumina surfaces. epfl.ch

In another application, 3,4,5-trihydroxybenzamide has been conjugated to commercial porcine gastric mucin to enhance its lubrication properties. researchgate.netrsc.org This modification aims to improve the surface adhesion of the mucin, which is beneficial for creating versatile biolubricants for biomedical applications. researchgate.net The catechol-like structure is chosen specifically for its reported ability to bind to a wide variety of surfaces, both hydrophobic and hydrophilic. rsc.org

Utility as a Chelating Agent in Organic Synthesis

The multiple hydroxyl groups on the aromatic ring of this compound give it significant metal-chelating capabilities. lookchem.com This property makes it a valuable chelating agent in various chemical processes.

In the pharmaceutical industry, its ability to form stable complexes with metal ions is crucial for the production of certain drugs that require metal ion interaction for their therapeutic effect. lookchem.com Furthermore, this chelating action is utilized in a medical context for the treatment of metal poisoning, where the compound can bind to toxic metal ions, facilitating their safe removal from the body. lookchem.com The redox activity and metal-chelating properties of 3,4,5-trihydroxybenzamide contribute to its versatility in these applications.

Building Block in the Synthesis of Various Organic Compounds

Due to its distinct structural features, this compound serves as a valuable building block in organic synthesis. lookchem.com Its benzene ring, substituted with both hydroxyl and amide functional groups, provides multiple reactive sites for creating more complex molecules. lookchem.com This makes it a key component in the synthesis of new molecules with potential uses across different industries. lookchem.com The synthesis of this compound itself typically starts from gallic acid (3,4,5-trihydroxybenzoic acid).

Future Directions and Emerging Research Avenues

Elucidation of Novel Biological Targets and Pathways

While current research has identified several biological activities of N,3,5-trihydroxybenzamide and its analogs, a significant area of future research lies in the comprehensive elucidation of their molecular mechanisms of action. Identifying and validating novel biological targets and the signaling pathways they modulate is crucial for the rational design of more potent and selective therapeutic agents.

Initial studies have shown that derivatives of 3,4,5-trihydroxybenzamide (B1580935) can inhibit flaviviruses by altering sphingolipid metabolism through the inhibition of ceramide desaturase (Des1). asm.org This leads to an accumulation of dihydrosphingomyelin, a cellular lipid that appears to play a role in viral infection. asm.org Further investigation into the specific interactions with Des1 and other enzymes in the sphingolipid pathway could reveal new strategies for broad-spectrum antiviral therapies. Another analog, N,N'-1,3-propanediylbis(3,4,5-trihydroxybenzamide), has demonstrated potent inhibition of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters. acs.org The mode of inhibition was found to be dependent on the length of the linker connecting the two polyhydroxybenzamide units, suggesting that the bifunctional nature of these compounds is key to their activity. acs.org

Some research indicates that related hydroxybenzamide compounds may inhibit enzymes such as lipoxygenase, which is involved in inflammatory processes. smolecule.com Additionally, certain derivatives have shown the ability to suppress histone proteins and growth factors like HGF and EGF in human HL60 cells. biosynth.com

Future research will likely employ a combination of proteomics, transcriptomics, and metabolomics approaches to build a comprehensive picture of the cellular response to these compounds. Techniques such as affinity chromatography coupled with mass spectrometry can be used to directly identify protein binding partners. Furthermore, computational modeling and molecular docking studies can help to predict potential targets and guide the design of focused biological assays.

Development of Advanced Synthetic Strategies for Diverse Analogs

The synthesis of this compound and its analogs is an active area of research, with a focus on developing more efficient, scalable, and versatile synthetic routes. These advanced strategies are essential for creating a diverse library of analogs for structure-activity relationship (SAR) studies, which are critical for optimizing therapeutic properties.

One established method for synthesizing 3,4,5-trihydroxybenzamide involves the reaction of gallic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with an amine. Modifications to this basic scheme are being explored to introduce a wider range of functional groups. For instance, a multi-step synthesis was used to produce N-Benzyl-3,4,5-trihydroxybenzamide, which involved an initial acetylation of gallic acid, conversion to the acyl chloride, reaction with benzylamine (B48309), and subsequent deacetylation. uantwerpen.be

Researchers have also developed methods for creating more complex derivatives. For example, gallic amide derivatives containing a 1,3,4-thiadiazole (B1197879) moiety have been synthesized. pjps.pk This involved the preparation of a 3,4,5-trihydroxybenzoyl isothiocyanate intermediate, which was then reacted with substituted benzoyl hydrazines and cyclized to form the final products. pjps.pk Another approach has been the synthesis of bifunctional compounds, such as N,N'-1,3-propanediylbis(3,4,5-trihydroxybenzamide), to probe for enhanced enzyme binding. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and discovery of novel this compound analogs with enhanced therapeutic properties. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates. medrxiv.orgresearchgate.net